2,6-Diaminotoluene

Catalog No.
S599344
CAS No.
823-40-5
M.F
C6H3CH3(NH2)2
C7H10N2
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminotoluene

CAS Number

823-40-5

Product Name

2,6-Diaminotoluene

IUPAC Name

2-methylbenzene-1,3-diamine

Molecular Formula

C6H3CH3(NH2)2
C7H10N2
C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3

InChI Key

RLYCRLGLCUXUPO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N)N

solubility

Soluble (NTP, 1992)
In water, 3.17 m/L at 25 °C (est)
Soluble in water, ethanol, benzene
Solubility in water: poo

Synonyms

2-Methyl-1,3-benzenediamine; Toluene-2,6-diamine; 1,3-Diamino-2-methylbenzene; 2,6-Diamino-1-methylbenzene; 2,6-Toluylenediamine; 2,6-Tolylenediamine; 2-Methyl-1,3-benzenediamine; 2-Methyl-1,3-phenylenediamine; 2-Methyl-m-phenylenediamine; NSC 147490

Canonical SMILES

CC1=C(C=CC=C1N)N

The exact mass of the compound 2,6-Diaminotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)in water, 3.17 m/l at 25 °c (est)soluble in water, ethanol, benzenesolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147490. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Diaminotoluene (2,6-TDA) is a highly symmetrical aromatic diamine characterized by two primary amino groups positioned ortho to a central methyl group [1]. In industrial and advanced materials procurement, it serves as a critical precursor for 2,6-toluene diisocyanate (2,6-TDI), a specialized chain extender in polyurethanes, and a sterically hindered curing agent for epoxy resins [2]. Unlike standard commercial toluene diamine mixtures (typically an 80/20 blend of 2,4- and 2,6-isomers), pure 2,6-TDA offers a uniquely constrained reactive environment, making it a high-value selection for formulations requiring precise kinetic control, symmetric cross-linking, and specific thermal or mechanical properties in high-performance polymers [1].

Substituting pure 2,6-TDA with the more common 2,4-TDA isomer or the industry-standard 80/20 TDA mixture fundamentally alters polymerization kinetics and processability [1]. In 2,4-TDA, the para-amine is sterically unhindered, leading to rapid, asymmetric reactivity that drastically shortens the 'pot life' (open time) of epoxy and polyurethane resins [2]. In contrast, both amino groups in 2,6-TDA are sterically shielded by the adjacent ortho-methyl group, resulting in a significantly slower, controlled, and symmetric curing profile[1]. For manufacturers of large-area composites, complex molds, or precision membranes, using a generic mixture instead of pure 2,6-TDA causes premature hardening, uneven cross-link density, and compromised structural integrity [2].

Steric Hindrance and Extended Pot Life in Resin Curing

The molecular geometry of 2,6-TDA dictates its behavior as a curing agent. Because both amine groups are located at the 2- and 6-positions (ortho to the methyl group), they experience significant steric hindrance. Comparative thermal analysis (DSC) of curing systems utilizing 2,6-substituted diamines versus 2,4-substituted diamines demonstrates that the 2,6-isomer provides a delayed reaction mechanism [1]. While 2,4-TDA derivatives exhibit a rapid initial exotherm due to the unhindered para-amine, 2,6-TDA systems show a slower, dual-stage reaction profile that significantly extends the pot life of the resin [1].

Evidence DimensionReaction kinetics and pot life
Target Compound Data2,6-TDA (sterically hindered ortho-amines)
Comparator Or Baseline2,4-TDA (unhindered para-amine)
Quantified Difference2,6-TDA imparts a delayed, slower reaction profile (extended pot life) compared to the rapid single-stage exotherm of 2,4-TDA.
ConditionsDifferential scanning calorimetry (DSC) of epoxy resin curing.

Extended pot life is critical for the homogeneous filling of large or complex molds before the thermoset hardens.

Enhanced Gas Permselectivity in Copolyimide Membranes

When utilized as a comonomer in the synthesis of 6FDA-durene polyimides, 2,6-TDA (2,6-DAT) quantitatively alters the gas transport properties of the resulting membrane [1]. Experimental data shows that as the molar content of 2,6-TDA increases in the copolyimide, the permselectivity for critical gas pairs such as CO2/N2 and O2/N2 increases, driven by tighter polymer chain packing and enhanced solubility selectivity [1]. This comes at the cost of overall gas permeability, which decreases as the kinetic diameter of the penetrant molecules increases [1].

Evidence DimensionGas pair permselectivity (CO2/N2 and O2/N2)
Target Compound Data6FDA-durene/2,6-TDA copolyimide
Comparator Or BaselineBaseline 6FDA-durene homopolyimide
Quantified DifferenceAddition of 2,6-TDA increases CO2/N2 and O2/N2 selectivity while decreasing absolute permeability.
ConditionsGas permeation testing of synthesized copolyimide membranes.

Buyers developing high-purity gas separation membranes must procure 2,6-TDA to prioritize selectivity over raw throughput.

Volumetric Properties and Solution Density

In liquid-phase processing and formulation, 2,6-TDA exhibits distinct volumetric properties compared to its 2,4-TDA isomer. Experimental measurements of binary mixtures from 293.15 K to 333.15 K demonstrate that for a given solvent (water, ethanol, propan-1-ol, or butan-1-ol) and identical molality, the density of 2,6-TDA solutions is consistently higher than that of 2,4-TDA solutions[1]. Both isomers show a linear increase in density with solute molality and a linear decrease with rising temperature, but the baseline density offset remains constant [1].

Evidence DimensionSolution density (ρ)
Target Compound Data2,6-TDA in solvent
Comparator Or Baseline2,4-TDA in the same solvent
Quantified Differenceρ(2,6-TDA) > ρ(2,4-TDA) at equivalent temperatures and molalities.
ConditionsBinary mixtures in water, ethanol, propan-1-ol, and butan-1-ol at 293.15 to 333.15 K under atmospheric pressure.

Accurate density data is required for precise volumetric dosing, reactor sizing, and fluid dynamic modeling in industrial polymer synthesis.

Extended Pot-Life Epoxy and Polyurethane Curing

Ideal for manufacturing large-scale composite materials or intricate molded parts where the sterically hindered ortho-amines of 2,6-TDA provide the necessary delay in curing kinetics, preventing premature hardening[1].

High-Selectivity Gas Separation Membranes

Procured as a critical diamine comonomer for synthesizing advanced copolyimides (e.g., 6FDA-based) designed to separate CO2 from N2 or O2 from N2, leveraging its ability to tighten polymer free volume and boost permselectivity [2].

Isomer-Pure 2,6-TDI Synthesis

Essential precursor for chemical plants producing pure 2,6-toluene diisocyanate, which is required for specialty elastomers and coatings that cannot tolerate the asymmetric reactivity of the standard 80/20 TDI commercial mixture [3].

Physical Description

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992)
OtherSolid
Solid
COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR.
Colorless prisms (from water).

Color/Form

Prisms from benzene, wate

XLogP3

0.9

Boiling Point

260.0 °C
289 °C

Density

pKa = 4.69 (est)

LogP

log Kow = 0.16 (est)

Melting Point

223 °F (NTP, 1992)
106.0 °C
106 °C
106°C
105-106 °C
223°F

UNII

H838Q10551

Related CAS

15481-70-6 (di-hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

0.00 mmHg
2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated)
Vapor pressure, kPa at 150 °C: 2.13

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

823-40-5

Wikipedia

Toluene-2,6-diamine

Biological Half Life

Both 2,4-TDA and 2,6-TDA have been identified in hydrolyzed urine of persons exposed to toluene diisocyanates (TDI), and there are some studies of excretion of 2,4-TDA and 2,6-TDA by persons exposed to TDI. In one study of TDI-exposed workers, the half time in urine was determined to be 18 days for 2,4-TDA and 19 days for 2,6-TDA, and the half time in plasma 7.8 days for 2,4-TDA and 9.6 days for 2,6-TDA. In another study, in which volunteers were exposed to TDI for 4 hours, the half time in plasma for 2,4-TDA and 2,6-TDA was 2 to 5 hours during the initial elimination phase and more than 6 days in the slower phase.

Methods of Manufacturing

Diaminotoluenes are produced from dinitrotoluenes through a catalytic hydrogenation procedure, or by the reaction of iron and hydrochloric acid with dinitrotoluenes.
CATALYTIC REDUCTION OF MIXED DINITROTOLUENES TO FORM MIXED TOLUENEDIAMINES FOLLOWED BY ISOLATION OF THE 2,6-ISOMER IN A MIXTURE WITH 2,4-ISOMER.

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Benzenediamine, 2-methyl-: ACTIVE
From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: NIOSH 5516, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,6-toluenediamine in the presence of isocyanates; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,6-diaminetoluene; Matrix: air; Detection Limit: 12 parts per trillion (58 nanogram/cu m).
Method is presented fordetermination of 2,6-diaminotoluene in aqueous extracts of food-contact boil-in-bag & retortable pouches. Extracts were subjected to methylene chloride extraction clean-up procedure which effected a 50 fold concentration. A 500 uL portion of concentrate was analyzed by HPLC on a reversed-phase, 5 um, C8 column. Lower limit of detection was 40 ng in unconcentrated aqueous extracts. Results of migration studies are also presented.
The use of HPLC for the determination of carcinogenic phenylenediamines was studied. Detection limits using UV and electrochemical detectors showed that electron detectors were superior in most cases. Chromatographic conditions and sample preparation procedures were described for many phenylenediamines of environmental significance. /Phenylenediamines/

Clinical Laboratory Methods

2,6- and 2,4-Diaminotoluene were resolved as sharp peaks by normal-phase HPLC in 3 min by acetonitrile-water-saturated chloroform elution solvent (8:2, vol/vol) with detection by UV absorbance at 250 nm. Detection was very sensitive, allowing quantitation of 1-2 ng of either. Quantitative recovery of 2,4-TDA from spiked rat urine & plasma samples was obtained by extraction with methylene chloride.

Storage Conditions

Well closed.

Interactions

2,4-, 2,5-, 2,6- and 3,4-Toluene diamine (TDA) were tested for their ability to enhance the transformation of primary hamster embryo cells (HEC) by Simian adenovirus 7 (SA7) when administered either prior to or after virus inoculation and for their ability to transform secondary HEC. 2,4-TDA was inactive when given prior to SA7, but active if given after. 2,5-TDA was active in both protocols. 2,6-TDA was marginally active if administered before virus and was the most active of the isomers when administered after virus. 3,4-TDA was the most active compound when added prior to SA7, and was also active when given after virus. All the isomers were capable of producing good dose--responses and absolute increases in the number of virus-transformed foci per dish in one or both of the experimental regimens. Each isomer chemically transformed secondary HEC but good dose--responses were rare, and none of the chemicals were active in more than 50% of the 5 or 6 separate tests performed on each.

Dates

Last modified: 08-15-2023

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